molecular formula C14H8ClNO3 B13976315 Benzofuran,2-(4-chlorophenyl)-5-nitro-

Benzofuran,2-(4-chlorophenyl)-5-nitro-

Cat. No.: B13976315
M. Wt: 273.67 g/mol
InChI Key: UCNZFGAEHQECNJ-UHFFFAOYSA-N
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Description

Benzofuran,2-(4-chlorophenyl)-5-nitro- is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran compounds are characterized by a fused benzene and furan ring structure. This particular compound has a 4-chlorophenyl group and a nitro group attached to the benzofuran core. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran,2-(4-chlorophenyl)-5-nitro- typically involves the cyclization of appropriate precursors. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with various substituents.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher product yields . Additionally, photochemical synthesis has been explored for the production of complex benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

Benzofuran,2-(4-chlorophenyl)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated benzofurans, and sulfonated benzofurans. These products have significant applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without any substituents.

    2-(4-Chlorophenyl)benzofuran: Lacks the nitro group.

    5-Nitrobenzofuran: Lacks the 4-chlorophenyl group.

Uniqueness

Benzofuran,2-(4-chlorophenyl)-5-nitro- is unique due to the presence of both the 4-chlorophenyl and nitro groups, which confer distinct biological activities and chemical reactivity. The combination of these substituents enhances the compound’s potential as a lead compound for drug development and other applications .

Properties

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-nitro-1-benzofuran

InChI

InChI=1S/C14H8ClNO3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16(17)18)5-6-13(10)19-14/h1-8H

InChI Key

UCNZFGAEHQECNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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